molecular formula C25H18N2O2 B2371045 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile CAS No. 81829-58-5

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile

Cat. No.: B2371045
CAS No.: 81829-58-5
M. Wt: 378.431
InChI Key: QXZDPKFQUMXTIV-UHFFFAOYSA-N
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Description

2-Amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C18H14N2O . The structure of this compound includes a 4H-pyran core, which is a common structural motif in many natural products or pharmaceutical compounds .


Chemical Reactions Analysis

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves several strategies, including reactions in racemic or enantiomerically pure form . The interaction of related compounds with different active methylene reagents can lead to the cleavage and subsequent recyclization of the pyran ring to afford the corresponding 4H-pyran derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 274.3 g/mol . Other physical and chemical properties such as its density, boiling point, and melting point are not specified in the retrieved papers.

Scientific Research Applications

Synthetic Methods

The molecule 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile has been synthesized through various methods, including microwave irradiation which is a convenient and solvent-free method, proving operational simplicity and mild reaction conditions (Tu et al., 2002), (Wang et al., 2009). Additionally, a one-pot multicomponent protocol has been developed, utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water, simplifying the synthesis process (Poonam & Singh, 2019).

Characterization and Analysis

The molecule's crystal and molecular structures have been extensively studied through techniques like Hirshfeld surface analysis and density functional theory calculations, providing insights into the molecule's geometrical and electronic properties (Beemarao et al., 2019).

Biological Activities and Applications

Antimicrobial Activity

Various derivatives of this molecule have been synthesized and evaluated for their antimicrobial and antioxidant activities. Studies have shown that certain derivatives exhibit marked zones of inhibition and significant IC50 values, indicating potent antimicrobial and antioxidant activities. Docking studies have further suggested possible interactions with enzymes like dihydrofolic reductase, hinting at the molecule's therapeutic potential (Lagu & Yejella, 2020).

Photovoltaic Properties

The this compound derivatives have been utilized in photodiode fabrication due to their photovoltaic properties. Studies have shown that these derivatives display rectification behavior and photovoltaic properties in both dark and illuminated conditions, paving the way for their application in the development of organic–inorganic photodiodes (Zeyada et al., 2016).

Monitoring Photopolymerization Processes

Certain derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes, offering high sensitivity and functioning as long-wavelength co-initiators for photoinitiation of cationic photopolymerization of various monomers (Ortyl et al., 2019).

Future Directions

The synthesis of 2-amino-4H-pyran-3-carbonitriles has been an active task in organic chemistry due to their potential in drug discovery . Future research may focus on developing new synthetic routes and exploring the biological properties of these compounds .

Properties

IUPAC Name

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZDPKFQUMXTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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